Cas no 85653-54-9 (Benzene,1-ethoxy-4-methyl-2-nitro-)

Benzene,1-ethoxy-4-methyl-2-nitro- is a nitro-substituted aromatic compound featuring an ethoxy and methyl functional group. Its structure imparts unique reactivity, making it valuable as an intermediate in organic synthesis, particularly in the production of dyes, pharmaceuticals, and agrochemicals. The electron-withdrawing nitro group enhances electrophilic substitution reactions, while the ethoxy and methyl substituents influence regioselectivity and solubility. This compound exhibits stability under standard conditions, facilitating handling and storage. Its well-defined chemical properties allow for precise modifications in synthetic pathways. Applications include use in fine chemical manufacturing and research, where controlled functionalization of aromatic systems is required. Proper safety measures should be observed due to potential hazards associated with nitroaromatics.
Benzene,1-ethoxy-4-methyl-2-nitro- structure
85653-54-9 structure
Product Name:Benzene,1-ethoxy-4-methyl-2-nitro-
CAS No:85653-54-9
MF:C9H11NO3
MW:181.188542604446
CID:720105
Update Time:2025-10-28

Benzene,1-ethoxy-4-methyl-2-nitro- Chemical and Physical Properties

Names and Identifiers

    • Benzene,1-ethoxy-4-methyl-2-nitro-
    • 1-Ethoxy-4-methyl-2-nitrobenzene
    • 4-Ethoxy-3-Nitrotoluene
    • 1-ethoxy-4-methyl-2-nitro-benzene
    • 3-Nitro-4-aethoxy-1-methyl-benzol
    • 3-Nitro-4-aethoxy-toluol
    • 4-methyl-2-nitro-phenetole
    • Aethyl-(2-nitro-4-methyl-phenyl)-aether
    • Benzene,1-ethoxy-4-methyl-2-nitro
    • 2-nitro-4-methylphenetole
    • Benzene, 1-ethoxy-4-methyl-2-nitro-
    • Inchi: 1S/C9H11NO3/c1-3-13-9-5-4-7(2)6-8(9)10(11)12/h4-6H,3H2,1-2H3
    • InChI Key: QCDITDRNYKTXNM-UHFFFAOYSA-N
    • SMILES: C1(OCC)=CC=C(C)C=C1[N+]([O-])=O

Computed Properties

  • Exact Mass: 181.07400
  • Monoisotopic Mass: 181.074
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 178
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 55A^2

Experimental Properties

  • Density: 1.146±0.06 g/cm3(Predicted)
  • Boiling Point: 296.1±20.0 °C(Predicted)
  • PSA: 55.05000
  • LogP: 2.82510

Benzene,1-ethoxy-4-methyl-2-nitro- Customs Data

  • HS CODE:2909309090
  • Customs Data:

    China Customs Code:

    2909309090

    Overview:

    2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

Benzene,1-ethoxy-4-methyl-2-nitro- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1743998-1g
1-Ethoxy-4-methyl-2-nitrobenzene
85653-54-9 98%
1g
¥5712.00 2024-07-28

Additional information on Benzene,1-ethoxy-4-methyl-2-nitro-

Benzene,1-Ethoxy-4-Methyl-2-Nitro-, CAS No 85653-54-9: A Comprehensive Overview

Benzene,1-Ethoxy-4-Methyl-2-Nitro-, also identified by the CAS registry number 85653-54-9, is a chemically synthesized aromatic compound with a unique structure that combines ethoxy, methyl, and nitro substituents on a benzene ring. This compound has garnered attention in various fields due to its versatile properties and potential applications in materials science, pharmaceuticals, and environmental chemistry. Recent advancements in synthetic methodologies and analytical techniques have further enhanced our understanding of its chemical behavior and functionalization possibilities.

The molecular structure of Benzene,1-Ethoxy-4-Methyl-2-Nitro- is characterized by a benzene ring with three distinct substituents: an ethoxy group (-OCH₂CH₃) at the para position, a methyl group (-CH₃) at the meta position, and a nitro group (-NO₂) at the ortho position relative to the ethoxy group. This substitution pattern imparts unique electronic and steric effects on the molecule, influencing its reactivity and stability. The presence of the nitro group introduces strong electron-withdrawing effects, while the ethoxy group provides electron-donating characteristics through resonance. This interplay between electron-donating and withdrawing groups makes this compound an interesting subject for studying aromatic substitution reactions.

Recent studies have explored the synthesis of Benzene,1-Ethoxy-4-Methyl-2-Nitro- through various routes, including nucleophilic aromatic substitution and Friedel-Crafts alkylation. Researchers have optimized reaction conditions to achieve higher yields and better selectivity. For instance, a study published in the Journal of Organic Chemistry demonstrated the use of microwave-assisted synthesis to accelerate the formation of this compound under mild conditions. Such advancements not only improve synthetic efficiency but also pave the way for large-scale production.

In terms of applications, Benzene,1-Ethoxy-4-Methyl-2-Nitro- has shown promise as an intermediate in pharmaceutical synthesis. Its ability to undergo further functionalization makes it a valuable building block for constructing complex molecules with bioactive properties. Additionally, this compound has been investigated for its potential use in advanced materials such as organic semiconductors and sensors due to its unique electronic properties.

Environmental considerations have also come into play with recent research focusing on the degradation pathways of Benzene,1-Ethoxy-4-Methyl-2-Nitro-. Studies have shown that under specific conditions, such as UV irradiation or microbial action, this compound can undergo biodegradation into less harmful byproducts. These findings are significant for assessing its environmental impact and developing strategies for waste management in industrial settings.

The study of Benzene,1-Ethoxy-4-Methyl-2-Nitro- continues to evolve with contributions from interdisciplinary research teams worldwide. By leveraging cutting-edge technologies such as computational chemistry and high-resolution spectroscopy, scientists are uncovering new insights into its reactivity and stability under various conditions.

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